

13C NMR chemical shifts of diethyl 2-hydroxypentanedioate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl 2-hydroxypentanedioate*

Cat. No.: *B008374*

[Get Quote](#)

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of **Diethyl 2-Hydroxypentanedioate**

Authored by: A Senior Application Scientist Introduction

Diethyl 2-hydroxypentanedioate is a diester derivative of 2-hydroxyglutaric acid, featuring two ethyl ester functionalities and a secondary alcohol.^{[1][2]} Its structural elucidation is paramount for its application in various research and development settings, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[3] Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural confirmation of organic molecules like **diethyl 2-hydroxypentanedioate**.^[4] This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for this molecule, the underlying principles governing these shifts, a detailed experimental protocol for data acquisition, and advanced methodologies for spectral assignment.

Predicted ¹³C NMR Spectrum of Diethyl 2-Hydroxypentanedioate

The structure of **diethyl 2-hydroxypentanedioate** possesses seven unique carbon environments, which should result in seven distinct signals in a proton-decoupled ¹³C NMR

spectrum. The chemical shift of each carbon is primarily influenced by its local electronic environment, including hybridization and proximity to electronegative atoms like oxygen.[5][6]

Caption: Molecular structure of **diethyl 2-hydroxypentanedioate** with carbon atoms numbered for NMR assignment.

Predicted Chemical Shifts and Assignments

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups.[7][8]

Carbon Atom	Hybridization	Chemical Environment	Predicted Chemical Shift (ppm)	Rationale
C1	sp ²	Ester Carbonyl	170-175	Carbonyl carbons are highly deshielded due to the double bond to an electronegative oxygen atom.[6] [9]
C2	sp ³	CH-OH	65-75	The attached electronegative hydroxyl group causes a significant downfield shift.[6] [10]
C3	sp ³	CH ₂	28-35	Standard aliphatic methylene carbon, shifted slightly downfield by the adjacent C2 with its hydroxyl group.
C4	sp ³	CH ₂	20-28	Aliphatic methylene carbon, influenced by the C5 ester group.
C5	sp ²	Ester Carbonyl	172-177	Similar to C1, this carbonyl carbon is

				significantly deshielded.[6][9]
C1', C5'	sp ³	O-CH ₂ (Ethyl)	60-65	Methylene carbons directly bonded to the ester oxygen are deshielded.[6]
C1'', C5''	sp ³	CH ₃ (Ethyl)	13-16	Terminal methyl carbons of the ethyl groups, appearing in the typical upfield aliphatic region.

Theoretical Basis of ¹³C NMR Chemical Shifts

The predicted chemical shifts are governed by several key factors:

- Electronegativity: The presence of highly electronegative oxygen atoms in the hydroxyl and ester groups withdraws electron density from adjacent carbon atoms.[6][10] This "deshielding" effect reduces the strength of the magnetic field required for resonance, resulting in a downfield shift to a higher ppm value. This is most pronounced for the carbonyl carbons (C1, C5), the carbon bearing the hydroxyl group (C2), and the methylene carbons of the ethyl esters (C1', C5').[5][6]
- Hybridization: The hybridization state of the carbon atom significantly impacts its chemical shift. The sp²-hybridized carbonyl carbons (C1, C5) resonate much further downfield (170-220 ppm) compared to the sp³-hybridized carbons (0-90 ppm) that constitute the rest of the molecule's backbone and ethyl groups.[6][9]
- Inductive Effects: The electron-withdrawing effects of the oxygen atoms are transmitted through the carbon skeleton, though this effect diminishes with distance.[10] This explains the subtle differences in the chemical shifts of the aliphatic methylene carbons (C3 and C4).

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ^{13}C NMR spectrum of **diethyl 2-hydroxypentanedioate**, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

I. Sample Preparation

- Solvent Selection: Choose a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl_3) or acetone-d₆. The solvent should be free of impurities that could interfere with the spectrum.[11]
- Concentration: Dissolve approximately 10-50 mg of **diethyl 2-hydroxypentanedioate** in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[12]
- Reference Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference standard, defining the 0 ppm point in the spectrum.[9]

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer, but may be adjusted based on the specific instrument and sample concentration.

- Experiment: ^{13}C with proton decoupling (e.g., zgpg30 on a Bruker instrument).
- Pulse Angle: 30-45 degrees to allow for faster repetition rates.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds. While longer delays are needed for strict quantification, this value is a good starting point for routine structural confirmation.[12]
- Number of Scans (NS): 128-1024 scans, depending on the sample concentration. The low natural abundance of ^{13}C necessitates multiple scans to achieve an adequate signal-to-noise ratio.[9]
- Temperature: 298 K (25 °C).

III. Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl_3 at 77.16 ppm).[13]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for acquiring a ^{13}C NMR spectrum.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a definitive assignment of each carbon signal, two-dimensional (2D) NMR experiments are invaluable.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[14] By analyzing the cross-peaks in an HSQC spectrum, one can definitively link each protonated carbon signal to its corresponding proton signal in the ^1H NMR spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between carbons and protons that are two or three bonds apart.[14] This is particularly useful for assigning quaternary carbons (like the carbonyls in this molecule) and for piecing together the carbon skeleton by observing long-range correlations. For example, the protons of the ethyl CH_2 groups will show correlations to the carbonyl carbons, confirming their connectivity.

By employing a combination of 1D ^{13}C NMR and 2D HSQC/HMBC experiments, researchers can achieve a complete and unambiguous assignment of the ^{13}C NMR spectrum of **diethyl 2-**

hydroxypentanedioate, ensuring the highest level of scientific integrity in its structural characterization.

References

- Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ^{13}C NMR Spectroscopy.
- Wi, S., & Baik, M. H. (2013). Evaluation of the Factors Impacting the Accuracy of ^{13}C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. *Journal of Chemical Theory and Computation*, 9(7), 3057–3065.
- Filo. (2025, June 22). Explain about chemical shift and factors affecting chemical shift in ^{13}C NMR spectroscopy.
- OpenStax. (2023, September 20). 13.11 Characteristics of ^{13}C NMR Spectroscopy. In *Organic Chemistry*.
- Maldonado, C., et al. (2011). Factors affecting the use of $^{13}\text{C}\alpha$ chemical shifts to determine, refine, and validate protein structures. *Journal of the American Chemical Society*, 133(40), 16039–16053.
- EMBL-EBI. (n.d.). **diethyl 2-hydroxypentanedioate** (CHEBI:87295).
- CEITEC. (n.d.). Measuring methods available and examples of their applications ^{13}C NMR (carbon nuclear magnetic resonance).
- Helms, B., et al. (2014). ^{13}C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. *Organic Letters*, 16(6), 1732–1735.
- University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Bingol, K., & Brüschweiler, R. (2015). Practical Guidelines for ^{13}C -Based NMR Metabolomics. *Metabolites*, 5(3), 396–411.
- Chemistry LibreTexts. (2021, September 12). 5.7: ^{13}C -NMR Spectroscopy.
- University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- Oregon State University. (n.d.). ^{13}C NMR Chemical Shifts.
- University of Colorado Boulder. (n.d.). NMR Chemical Shifts.
- NIST. (n.d.). **diethyl 2-hydroxypentanedioate**. In NIST Chemistry WebBook.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*, 29(9), 2176–2179.
- G-CiP. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*, 20(7), 1387–1395.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. diethyl 2-hydroxypentanedioate (CHEBI:87295) [ebi.ac.uk]
- 3. CAS 69134-53-8: diethyl 2-hydroxypentanedioate [cymitquimica.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.11 Characteristics of ^{13}C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. web.pdx.edu [web.pdx.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Explain about chemical shift and factors affecting chemical shift in ^{13}C .. [askfilo.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- To cite this document: BenchChem. [^{13}C NMR chemical shifts of diethyl 2-hydroxypentanedioate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008374#13c-nmr-chemical-shifts-of-diethyl-2-hydroxypentanedioate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com